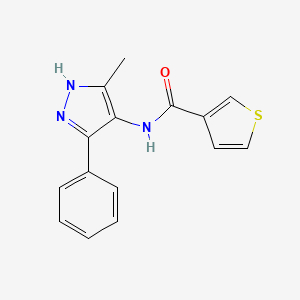
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide is a heterocyclic compound that combines the structural features of pyrazole and thiophene Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while thiophenes are recognized for their electronic properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through a subsequent coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s stability and electronic properties make it suitable for use in materials science, including the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiophene moiety contributes to the compound’s electronic properties, which can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole-thiophene derivatives, such as:
- N-(3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide
- N-(5-methyl-1H-pyrazol-4-yl)thiophene-3-carboxamide
- N-(3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Uniqueness
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the thiophene moiety. This combination of structural features imparts distinct electronic properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
824969-20-2 |
|---|---|
Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13N3OS/c1-10-13(16-15(19)12-7-8-20-9-12)14(18-17-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)(H,17,18) |
InChI Key |
WZLQSPWVHBVQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















